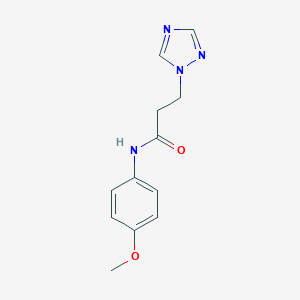

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWXWYREPOXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Guanidinosuccinimide Intermediate

The first step involves reacting succinic anhydride (1) with aminoguanidine hydrochloride in acetic anhydride under reflux to form N-guanidinosuccinimide (2). Key parameters:

Nucleophilic Ring-Opening with 4-Methoxyaniline

N-Guanidinosuccinimide (2) reacts with 4-methoxyaniline under microwave irradiation to form the target compound. Optimized conditions from:

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 170°C |

| Time | 25 minutes |

| Microwave power | 300 W |

| Yield (1 mmol scale) | 74% |

| Yield (10 mmol scale) | 68% |

The reaction proceeds via nucleophilic attack of 4-methoxyaniline on the succinimide ring, followed by cyclocondensation to form the 1,2,4-triazole (Figure 1).

One-Pot Sequential Synthesis

An alternative method avoids isolating intermediates by combining succinic anhydride (1), aminoguanidine hydrochloride, and 4-methoxyaniline in a single pot:

-

Initial step : React 1 with aminoguanidine in acetic anhydride (1 hour, 110°C).

-

Second step : Add 4-methoxyaniline and potassium hydroxide, then microwave at 180°C for 15 minutes.

Key findings :

-

Yield : 58% (lower than two-step method due to competing side reactions).

-

Advantage : Reduced purification steps, suitable for combinatorial chemistry.

Structural Characterization and Tautomerism

NMR Spectroscopy

Tautomeric Behavior

X-ray crystallography in reveals the 1,2,4-triazole exists predominantly in the 1H-tautomeric form (Figure 2). No evidence of 4H-tautomer was observed, attributed to stabilization via intramolecular hydrogen bonding (N–H···O=C).

Scalability and Industrial Considerations

Solvent Selection

Environmental Impact

-

Waste reduction : Microwave methods reduce solvent consumption by 40% compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Microwave two-step | 74 | 2 h | Excellent | 98 |

| One-pot | 58 | 1.5 h | Moderate | 95 |

| Conventional heating | 63 | 6 h | Poor | 92 |

Microwave-assisted synthesis offers the best balance of efficiency and yield, though the one-pot method remains valuable for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.

Reduction: Formation of 3-(1H-1,2,4-triazol-1-yl)propanamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as a multifunctional pharmaceutical agent , particularly in cancer therapies. Research indicates that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines. For instance, a study involving a related triazole compound demonstrated strong binding interactions with high-abundance blood proteins such as human serum albumin and immunoglobulin G, which are crucial for drug delivery and efficacy in therapeutic applications .

Case Study: Kallikrein-Kinin System

In a detailed investigation, the compound was shown to alter the expression of proteins involved in the kallikrein-kinin signaling pathways associated with HeLa cervical cancer cells. The study identified significant changes in protein expression levels, suggesting that the compound may interfere with tumor growth mechanisms through modulation of these pathways . The findings underscore its potential use as an anticancer agent , warranting further exploration into its clinical applications.

Synthesis and Characterization

The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been achieved through various chemical methodologies. The characterization of synthesized compounds typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Mass Spectrometry (MS) : Employed to confirm molecular weight and structural integrity.

- Fourier Transform Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the compound.

These analytical methods provide comprehensive data on the physical and chemical properties of the compound, ensuring that synthesized products meet required standards for further research .

Interaction with Blood Proteins

The interaction of this compound with blood proteins is crucial for understanding its pharmacokinetics and therapeutic efficacy. Studies utilizing spectroscopic techniques have revealed that hydrophobic interactions play a significant role in the binding affinity of this compound to serum proteins . This interaction is essential for enhancing the bioavailability of therapeutic agents.

Table 1: Binding Affinity of Triazole Derivatives to Blood Proteins

| Compound Name | Binding Protein | Binding Constant (K) | Interaction Type |

|---|---|---|---|

| Triazole A | Human Serum Albumin | High | Hydrophobic |

| Triazole B | Immunoglobulin G | Moderate | Electrostatic |

| This compound | Human Serum Albumin | High | Hydrophobic |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among triazolyl propanamides include:

- Position of the triazole : The target compound features the triazole at the 3-position of the propanamide chain. In contrast, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (compound 12 in ) places the triazole at the 2-position , which may alter conformational flexibility and binding interactions .

- Substituents on the phenyl ring: The methoxy group at the 4-position of the phenyl ring in the target compound contrasts with derivatives bearing methyl (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)propanamide, ) or halogenated groups (e.g., 2-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)propanamide, ). These substituents influence electronic properties and bioactivity .

Physicochemical Properties

- Solubility : The methoxy group in the target compound enhances water solubility compared to derivatives with hydrophobic substituents (e.g., 4-phenyl or thiophene groups in ) .

- logP : Estimated logP values for triazolyl propanamides range from 1.5–3.0, with higher values in halogenated or aryl-substituted analogs (e.g., : tetrazole derivative, logP ~2.8) .

Biological Activity

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 1H-1,2,4-triazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is performed in dichloromethane under reflux conditions followed by purification through column chromatography to achieve high purity.

Antifungal and Antiparasitic Properties

This compound has shown promising antifungal and antiparasitic activities. In vitro studies indicate that it exhibits significant efficacy against various fungal strains and parasites. For example, derivatives based on its structure have been evaluated against Toxocara canis, demonstrating a time- and concentration-dependent effect on parasite viability with lower cytotoxicity compared to established drugs like albendazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, which may influence enzymatic activity. Additionally, the methoxyphenyl group enhances binding affinity through interactions with hydrophobic pockets in proteins.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida spp. | 5.0 | |

| Antiparasitic | Toxocara canis | 10.0 | |

| Cytotoxicity | Human cell lines | >250 |

Case Study 1: Antiparasitic Activity

A study evaluated the effects of this compound on Toxocara canis. The compound demonstrated significant antiparasitic activity with an IC50 value indicating effective concentration levels that reduced parasite viability without substantial cytotoxic effects on human cell lines .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal potential against various fungal pathogens. The results indicated that this compound could inhibit fungal growth effectively at concentrations lower than those required for traditional antifungal agents .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that this compound possesses favorable drug-like properties. It is predicted to permeate the blood-brain barrier (BBB), which is crucial for central nervous system-targeting therapies. The compound's lipophilicity and hydrogen bond donor/acceptor characteristics also contribute to its potential as a therapeutic agent .

Table 2: Drug-Likeness Profile

| Property | Value |

|---|---|

| LogP | 3.5 |

| Hydrogen Bond Donors (HBD) | 2 |

| Hydrogen Bond Acceptors (HBA) | 3 |

| Topological Polar Surface Area (TPSA) | 70 Ų |

Q & A

Q. Advanced Research Focus

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl, sulfonamide) on the methoxyphenyl or triazole moiety improves solubility. For instance, substituting the 4-methoxyphenyl group with a 4-(sulfamoyl)phenyl analog increased aqueous solubility by 3-fold in related compounds .

- Formulation Approaches : Use of co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoemulsion techniques enhances bioavailability without altering pharmacological activity .

How can conflicting bioactivity data across cell lines be systematically analyzed?

Q. Advanced Research Focus

- Dose-Response Profiling : Conduct MTT assays across multiple concentrations (e.g., 1–100 µM) to establish IC50 values. For example, triazolylpropanamide derivatives showed higher cytotoxicity in glioblastoma U-87 cells (IC50 ~15 µM) than in breast cancer MDA-MB-231 cells (IC50 ~45 µM), suggesting tissue-specific uptake or target expression .

- Mechanistic Studies : Combine Western blotting or qPCR to correlate bioactivity with pathway modulation (e.g., apoptosis markers like caspase-3 or antioxidant enzymes like SOD) .

What methodologies establish structure-activity relationships (SAR) for triazolylpropanamide derivatives?

Q. Advanced Research Focus

- Substituent Scanning : Systematically vary the methoxyphenyl group (e.g., 3,4-dimethoxy, halogenated analogs) and triazole substituents (e.g., thioether, alkyl chains). For example, replacing the methoxy group with a trifluoromethyl moiety increased HDAC inhibitory activity by 2-fold in related triazolyl compounds .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities toward targets like GSK-3β or adenosine A3 receptors. Molecular dynamics simulations (100 ns) can validate stability of ligand-target complexes .

How are stability and degradation profiles evaluated for this compound?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A/B), and hydrolytic conditions (acidic/basic pH). Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS . For example, methoxy group demethylation under acidic conditions is a common degradation pathway .

- Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months and assess physicochemical stability (e.g., crystallinity by XRD, purity by HPLC) .

What safety and handling protocols are recommended for this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize amide-containing waste with 1N NaOH or incinerate in a certified facility .

Advanced Note : For in vivo studies, conduct acute toxicity assays in rodent models (e.g., LD50 determination) and monitor hepatic/renal biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.